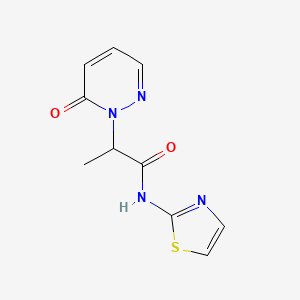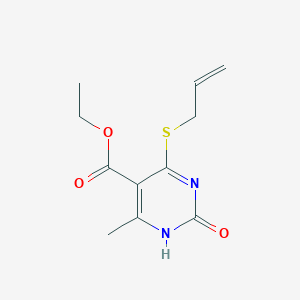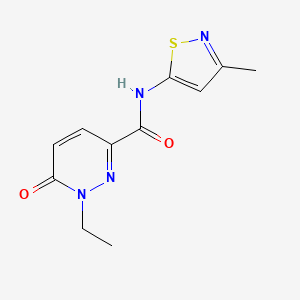
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide, also known as 6-oxo-DHP, is a small molecule inhibitor of two important enzymes: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and 5α-reductase type 1 (5α-R1). 6-oxo-DHP is a synthetic compound that has been developed as a potential therapeutic agent for treating metabolic syndrome and other diseases associated with abnormal levels of hormones. 6-oxo-DHP has been studied extensively and has been found to be a potent inhibitor of 11β-HSD1 and 5α-R1, with a high selectivity for the two enzymes.
Mechanism of Action
The mechanism of action of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide is not fully understood. However, it is believed that this compound binds to the active site of 11β-HSD1 and 5α-R1, preventing the enzymes from catalyzing the conversion of their respective substrates. This results in decreased production of cortisol and dihydrotestosterone.
Biochemical and Physiological Effects
In preclinical studies, this compound has been found to reduce the activity of 11β-HSD1 and 5α-R1, resulting in decreased production of the hormones cortisol and dihydrotestosterone, respectively. In vivo studies have demonstrated that this compound can reduce the levels of cortisol and dihydrotestosterone in mice, suggesting that it may be useful in the treatment of metabolic syndrome and other diseases associated with abnormal levels of hormones.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide in laboratory experiments include its high selectivity for 11β-HSD1 and 5α-R1, its low toxicity, and its ability to be synthesized relatively easily. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in solution, meaning that it must be used quickly after synthesis.
Future Directions
There are several potential future directions for 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide research. These include further preclinical studies to evaluate the efficacy and safety of this compound in treating metabolic syndrome and other diseases associated with abnormal levels of hormones; further in vitro studies to better understand the mechanism of action of this compound; and further in vivo studies to evaluate the long-term effects of this compound. Additionally, further research is needed to develop more effective and selective inhibitors of 11β-HSD1 and 5α-R1. Finally, further research is needed to develop novel methods for synthesizing this compound in order to reduce the cost and improve the efficiency of its production.
Synthesis Methods
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide is synthesized using a two-step process involving the reaction of 1,3-thiazol-2-ylpropanamide with 6-oxo-1,6-dihydropyridazin-1-yl bromide. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 90-100°C. The reaction is typically complete within two hours. The product is purified by column chromatography and recrystallization.
Scientific Research Applications
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide has been studied extensively for its potential therapeutic applications. In preclinical studies, this compound has been found to be a potent inhibitor of 11β-HSD1 and 5α-R1, with a high selectivity for the two enzymes. In vitro studies have shown that this compound can reduce the activity of 11β-HSD1 and 5α-R1, resulting in decreased production of the hormones cortisol and dihydrotestosterone, respectively. In vivo studies have demonstrated that this compound can reduce the levels of cortisol and dihydrotestosterone in mice, suggesting that it may be useful in the treatment of metabolic syndrome and other diseases associated with abnormal levels of hormones.
properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-7(14-8(15)3-2-4-12-14)9(16)13-10-11-5-6-17-10/h2-7H,1H3,(H,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZITVYHROTZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)N2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(naphthalen-1-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6426335.png)
![8-{[benzyl(methyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B6426343.png)
![7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6426351.png)
![7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6426357.png)
![2-(3-methoxyphenyl)-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B6426360.png)
![N-(3-methyl-1,2-oxazol-5-yl)-2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6426364.png)

![3-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B6426378.png)
![4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide](/img/structure/B6426379.png)


![7-chloro-4-methyl-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426402.png)

![6-ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426407.png)